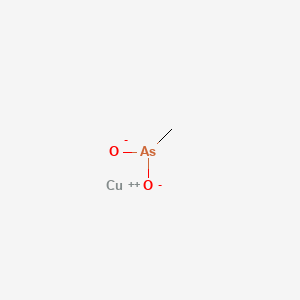
Copper methane arsonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper methane arsonate is a chemical compound that combines copper, methane, and arsenate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of copper methane arsonate typically involves the reaction of copper salts with methane and arsenate under controlled conditions. One common method is the reaction of copper(II) oxide with methane in the presence of an arsenate source. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where copper salts, methane, and arsenate are combined under high-pressure conditions. The process may also include purification steps to isolate the compound from any by-products.
化学反应分析
Types of Reactions: Copper methane arsonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced by methane to form copper metal and other by-products .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen to form copper oxide and other oxidation products.
Reduction: Methane can act as a reducing agent, converting this compound to copper metal and methane derivatives.
Substitution: The compound can undergo substitution reactions with other chemical species, leading to the formation of new compounds.
Major Products Formed: The major products formed from these reactions include copper metal, copper oxide, and various methane derivatives.
科学研究应用
Copper methane arsonate has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medical applications, such as antimicrobial treatments.
作用机制
The mechanism by which copper methane arsonate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components . This mechanism is particularly relevant in its antimicrobial activity, where copper ions disrupt microbial cell membranes and other vital structures.
相似化合物的比较
Copper(II) arsenate: Used in wood preservatives and pesticides.
Copper-based catalysts: Used in the conversion of carbon dioxide to methane.
Copper nanoparticles: Known for their antimicrobial properties.
Uniqueness: Its ability to act as a catalyst in the conversion of carbon dioxide to methane sets it apart from other copper compounds .
属性
CAS 编号 |
63869-12-5 |
|---|---|
分子式 |
CH3AsCuO2 |
分子量 |
185.50 g/mol |
IUPAC 名称 |
copper;methyl(dioxido)arsane |
InChI |
InChI=1S/CH3AsO2.Cu/c1-2(3)4;/h1H3;/q-2;+2 |
InChI 键 |
PDRHBNULUQFUDQ-UHFFFAOYSA-N |
规范 SMILES |
C[As]([O-])[O-].[Cu+2] |
相关CAS编号 |
25400-23-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
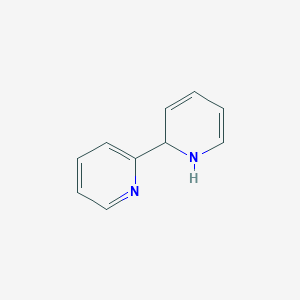
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
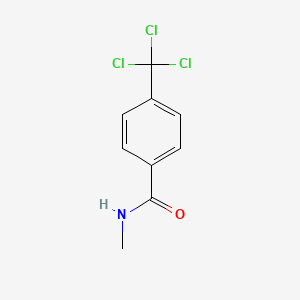
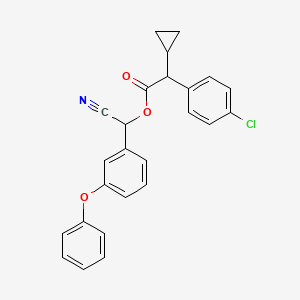
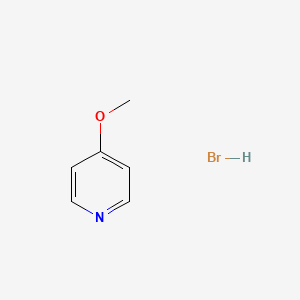
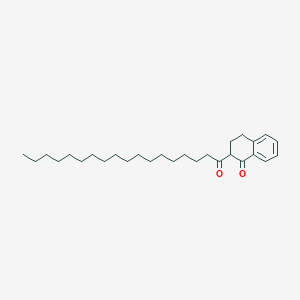
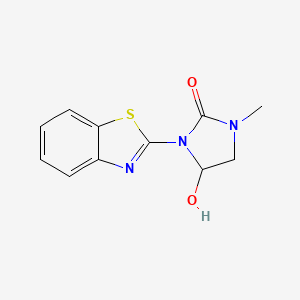
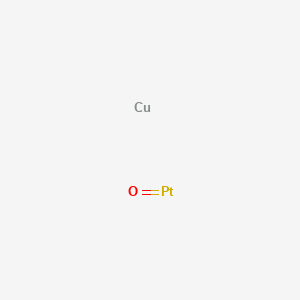
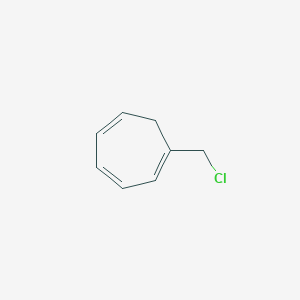
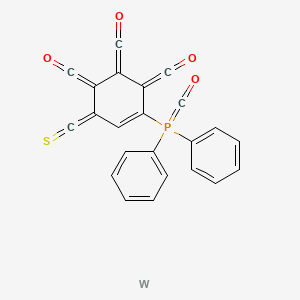
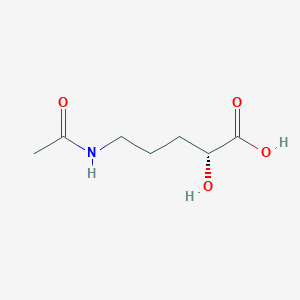
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
